This compound can be sourced from various chemical suppliers, including EvitaChem and BenchChem, which provide it for research purposes. The compound is categorized under heterocyclic compounds, specifically those containing a furan moiety and a pyridine derivative, indicating its potential utility in pharmaceuticals and organic synthesis .
The synthesis of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)furan-3-carboxamide typically involves multicomponent reactions. One common method includes the reaction of acetoacetanilide with malononitrile, which leads to the formation of various derivatives through condensation reactions.
Key Parameters in Synthesis:
The molecular structure of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)furan-3-carboxamide features:
InChI=1S/C13H14N2O4/c16-11(8-15-5-2-1-3-12(15)17)7-14-13(18)10-4-6-19-9-10/h1-6,9,11,16H,7-8H2,(H,14,18)
C1=CC(=O)N(C=C1)CC(CNC(=O)C2=COC=C2)O
This structure indicates the presence of multiple functional groups that contribute to its chemical reactivity and potential biological activity .
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)furan-3-carboxamide can participate in various chemical reactions typical for carboxamides and furan derivatives:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry .
The mechanism of action for N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)furan-3-carboxamide is not fully elucidated but is believed to involve:
Research into similar compounds suggests that modifications to the furan or pyridine moieties can significantly alter biological activity .
The stability of the compound under various pH conditions may also be an important factor for its application in biological systems .
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)furan-3-carboxamide has potential applications in:
Research continues to explore the full range of applications for this compound, particularly in developing novel therapeutic agents .
CAS No.: 119068-77-8
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1
CAS No.: